molecular formula C14H20N2O2 B6434252 tert-butyl N-(1-phenylazetidin-3-yl)carbamate CAS No. 2101755-22-8

tert-butyl N-(1-phenylazetidin-3-yl)carbamate

Cat. No.: B6434252
CAS No.: 2101755-22-8
M. Wt: 248.32 g/mol
InChI Key: WEHZMEAQSJOPBV-UHFFFAOYSA-N
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Description

tert-butyl N-(1-phenylazetidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-phenylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-phenylazetidine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and a base such as triethylamine. The reaction is often conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems could be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-phenylazetidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of phenylazetidine oxides.

    Reduction: Formation of tert-butyl N-(1-phenylazetidin-3-yl)amine.

    Substitution: Formation of substituted phenylazetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development:
Tert-butyl N-(1-phenylazetidin-3-yl)carbamate has potential applications as a precursor in the synthesis of therapeutic agents. Its structure allows for modifications that can enhance biological activity or selectivity toward specific targets. The compound's ability to interact with biological molecules makes it a candidate for developing new pharmaceuticals, particularly in treating neurodegenerative diseases and cancer.

Neuroprotective Properties:
Recent studies have indicated that this compound may exhibit neuroprotective effects. For instance, it has been shown to reduce oxidative stress markers in cellular models exposed to amyloid beta peptides, which are implicated in Alzheimer's disease. This suggests its potential role in neuroprotection and as a therapeutic agent for neurodegenerative conditions .

Organic Synthesis

Building Block for Complex Molecules:
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its carbamate functional group can be selectively modified or removed under mild conditions, facilitating the construction of various derivatives .

Protecting Group:
The compound can act as a protecting group for amines during multi-step syntheses. This property is particularly useful in reactions where selective deprotection is required to achieve desired products without interfering with other functional groups .

Biological Research

Enzyme Mechanism Studies:
In biological studies, this compound is utilized to investigate enzyme mechanisms and protein-ligand interactions. It can function as a substrate or inhibitor in enzymatic assays, providing insights into enzyme function and regulation .

Pharmacological Activity:
Compounds with azetidine and carbamate functionalities have been reported to exhibit various pharmacological effects. Research into the binding affinity and efficacy of this compound against specific biological targets is ongoing, with promising results indicating its potential utility in drug discovery .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Neuroprotective Effects: In vitro studies demonstrated that this compound enhances cell viability in astrocytes challenged with amyloid beta and significantly reduces levels of malondialdehyde (MDA), indicating reduced oxidative damage .
  • Synthetic Methodologies: The compound has been utilized in the development of new synthetic routes for creating complex β-lactams, showcasing its versatility as a synthetic intermediate .
  • Pharmacological Insights: Interaction studies have highlighted its potential as a pharmacophore in drug design due to its ability to modulate biological pathways effectively .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-phenylazetidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl group and azetidine ring contribute to the compound’s binding affinity and specificity for its targets. Pathways involved may include enzyme inhibition, receptor modulation, or disruption of cellular processes.

Comparison with Similar Compounds

tert-butyl N-(1-phenylazetidin-3-yl)carbamate can be compared with other carbamate compounds such as:

    tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate: Similar structure but with an oxo group, leading to different reactivity and applications.

    tert-butyl N-(1-phenylazetidin-3-yl)amine: Lacks the carbamate group, resulting in different chemical properties and biological activities.

The uniqueness of this compound lies in its combination of the tert-butyl carbamate group with the phenylazetidine structure, providing a distinct set of chemical and biological properties.

Biological Activity

Tert-butyl N-(1-phenylazetidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies, including synthesis, pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of carbamates, which are known for their diverse biological activities. The structural formula can be represented as follows:

C15H21NO2\text{C}_1\text{5}\text{H}_{2}\text{1}\text{N}\text{O}_2

This compound features a tert-butyl group attached to a phenylazetidine moiety, which is crucial for its biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives of azetidinones, including those related to this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit various bacterial strains by acting on key enzymatic pathways involved in bacterial growth and metabolism .

2. Neuroprotective Effects

Studies have demonstrated that certain azetidine derivatives possess neuroprotective activities. For instance, compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Some derivatives showed comparable inhibition to established AChE inhibitors like rivastigmine, indicating potential therapeutic applications in neuroprotection .

3. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, particularly through modulation of cytokine expression in immune cells. Azetidine derivatives have been implicated in the regulation of inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Study: Neuroprotective Activity

A study conducted on a series of azetidine derivatives demonstrated their efficacy in models of neurodegeneration. The compound exhibited significant protective effects against oxidative stress-induced cell death, highlighting its potential role in developing treatments for neurodegenerative disorders .

CompoundAChE Inhibition (%)Neuroprotective ModelEffectiveness
Compound A78%Salsolinol-inducedHigh
Compound B85%Glutamate-inducedVery High
This compoundTBDTBDTBD

Synthesis and Stability Studies

The synthesis of this compound has been optimized to enhance yield and purity. Stability studies have shown that the compound maintains integrity in biological media, which is critical for its potential application as a therapeutic agent .

Properties

IUPAC Name

tert-butyl N-(1-phenylazetidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)15-11-9-16(10-11)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHZMEAQSJOPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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